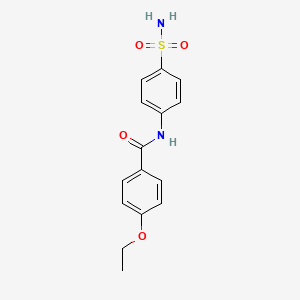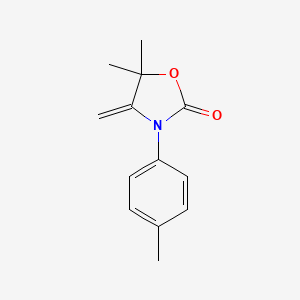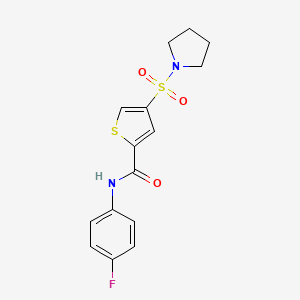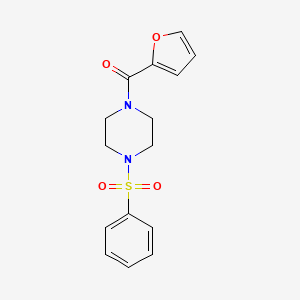
4-ethoxy-N-(4-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(4-sulfamoylphenyl)benzamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide is 320.08307817 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure and Synthesis Analysis
- The structure of related compounds, such as glibenclamide, has been extensively studied in both solution and solid states using NMR spectroscopy and theoretical calculations. These studies contribute to understanding the structural properties of similar benzamide derivatives (Sanz et al., 2012).
- Novel synthesis methods for related benzamide derivatives have been explored, offering insights into the chemical properties and potential applications of N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide (Ravichandiran et al., 2019).
Anticancer Potential
- Certain benzamide derivatives have shown potent cytotoxic activity against various human cancer cell lines, highlighting the potential of N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide in cancer research (Ravichandiran et al., 2019).
Antiviral Activity
- N-Phenylbenzamide derivatives, which are structurally similar, have been synthesized and shown to possess anti-EV 71 activities, suggesting potential antiviral applications for N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide (Ji et al., 2013).
Material Science
- The synthesis and characterization of novel diamines, including those with structures similar to N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide, have applications in the development of new materials, such as polyimides (Mehdipour‐Ataei et al., 2004).
Pharmacological Properties
- Analogs of N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide have been evaluated for their effects on gastrointestinal motility, indicating potential pharmacological applications in treating digestive disorders (Sonda et al., 2004).
Eigenschaften
IUPAC Name |
4-ethoxy-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-13-7-3-11(4-8-13)15(18)17-12-5-9-14(10-6-12)22(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXMQSVOGADEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)
![(3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5576279.png)
![4-[(5-chloro-2-thienyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5576305.png)

![ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5576324.png)

![1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene](/img/structure/B5576335.png)
![4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide](/img/structure/B5576338.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5576342.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)
![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)
![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5576374.png)

